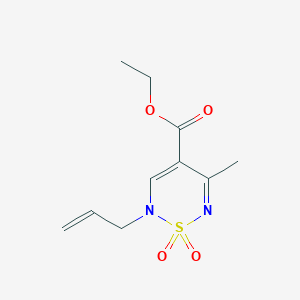![molecular formula C16H18N6OS B6471494 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile CAS No. 2640954-38-5](/img/structure/B6471494.png)
2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is a synthetic organic compound with significant implications in various scientific fields. Its unique structure, comprising a combination of pyrimidine and piperidine rings, offers a wide range of chemical reactivity and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile typically involves a multi-step organic reaction sequence. Starting materials include substituted pyrimidine and piperidine derivatives. The key steps may involve nucleophilic substitution, cyclization, and functional group transformations. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes with optimization for cost-effectiveness and environmental considerations. Common techniques include batch processing and continuous flow synthesis, with the selection of appropriate reagents and catalysts to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions where the sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert nitrile groups into corresponding amines.
Substitution: The pyrimidine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and amines, depending on the specific reaction pathways.
科学研究应用
2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is extensively used in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reference compound in studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials, particularly in the development of new functional materials with unique properties.
作用机制
The compound's mechanism of action is often studied in the context of its biological applications. It may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, disrupting normal biological functions. The pyrimidine and piperidine moieties contribute to its affinity and specificity for these targets, modulating various biochemical pathways.
相似化合物的比较
2-(methylsulfanyl)pyrimidine derivatives
4-piperidinyl pyrimidine compounds
Comparison: Compared to other similar compounds, 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups, which enhances its chemical reactivity and biological activity. Its structural features enable it to participate in a broader range of reactions and interact with a diverse array of biological targets.
There you go! This compound surely packs a punch in terms of versatility and applications. Anything else you’re curious about?
属性
IUPAC Name |
2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVXTVPNOFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471415.png)
![4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471419.png)
![N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471433.png)
![3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B6471440.png)
![4-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471448.png)
![4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471453.png)
![6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6471455.png)
![4-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471462.png)
![N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471469.png)

![4-({1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6471486.png)
![4-[1-(3-chloropyridin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471503.png)
![N-cyclopropyl-4-[(3,4-dichlorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B6471506.png)
![4-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471508.png)
